2,3-Diethylpyrido[2,3-b]pyrazine
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Overview
Description
2,3-Diethylpyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound with the molecular formula C11H13N3. This compound is part of the pyridopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethylpyrido[2,3-b]pyrazine typically involves multicomponent reactions. One common method includes the reaction of pyridine derivatives with hydrazine and aldehydes under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid, which facilitates the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice are crucial for maximizing yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diethylpyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of pyridopyrazine N-oxides.
Reduction: Formation of dihydropyridopyrazines.
Substitution: Formation of various substituted pyridopyrazines depending on the nucleophile used.
Scientific Research Applications
2,3-Diethylpyrido[2,3-b]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and antifungal properties.
Mechanism of Action
The mechanism of action of 2,3-Diethylpyrido[2,3-b]pyrazine, particularly in its role as a kinase inhibitor, involves the inhibition of specific enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, thereby disrupting the signaling cascade that leads to cell proliferation and survival .
Comparison with Similar Compounds
Pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity and used in cancer research.
Pyrido[3,4-b]pyrazine: Another heterocyclic compound with similar biological activities but different structural properties.
Uniqueness: 2,3-Diethylpyrido[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel therapeutic agents and materials with tailored properties .
Properties
IUPAC Name |
2,3-diethylpyrido[2,3-b]pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-3-8-9(4-2)14-11-10(13-8)6-5-7-12-11/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRYRYWTVGWMTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N=CC=C2)N=C1CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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